molecular formula C58H44N10Na6O22S6 B15187336 Hexasodium 3,3'-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) CAS No. 85188-14-3

Hexasodium 3,3'-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)

Cat. No.: B15187336
CAS No.: 85188-14-3
M. Wt: 1563.4 g/mol
InChI Key: GRURKBXRKWHRPA-PANWVLLISA-H
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Description

Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) is a complex azo compound. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) typically involves the following steps:

    Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing electron-donating groups to form the azo compound.

    Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.

    Neutralization: The sulfonated azo compound is neutralized with sodium hydroxide to form the hexasodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions, followed by sulfonation and neutralization. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium dithionite and zinc dust.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) has several scientific research applications, including:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Used as a staining agent in biological assays to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

    Industry: Used in the textile industry as a dye for fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its use as a dye and staining agent. The sulfonate groups enhance its solubility in water, making it suitable for aqueous applications.

Comparison with Similar Compounds

Similar Compounds

  • Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)
  • Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate)

Uniqueness

Hexasodium 3,3’-azobis(6-(2-(4-((2-methoxy-4-((4-methoxy-3-sulphonatophenyl)azo)-5-methylphenyl)azo)-2-sulphonatophenyl)vinyl)benzenesulphonate) is unique due to its specific structure, which includes multiple azo groups and sulfonate groups. This structure provides it with distinct properties such as high solubility in water, stability, and strong coloring ability, making it highly valuable in various applications.

Properties

CAS No.

85188-14-3

Molecular Formula

C58H44N10Na6O22S6

Molecular Weight

1563.4 g/mol

IUPAC Name

hexasodium;2-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-5-[[4-[(E)-2-[4-[[2-methoxy-4-[(4-methoxy-3-sulfonatophenyl)diazenyl]-5-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C58H50N10O22S6.6Na/c1-33-23-47(51(89-5)31-45(33)65-61-43-19-21-49(87-3)57(29-43)95(81,82)83)67-63-41-17-13-37(55(27-41)93(75,76)77)9-7-35-11-15-39(25-53(35)91(69,70)71)59-60-40-16-12-36(54(26-40)92(72,73)74)8-10-38-14-18-42(28-56(38)94(78,79)80)64-68-48-24-34(2)46(32-52(48)90-6)66-62-44-20-22-50(88-4)58(30-44)96(84,85)86;;;;;;/h7-32H,1-6H3,(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86);;;;;;/q;6*+1/p-6/b9-7+,10-8+,60-59?,65-61?,66-62?,67-63?,68-64?;;;;;;

InChI Key

GRURKBXRKWHRPA-PANWVLLISA-H

Isomeric SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)/C=C/C6=C(C=C(C=C6)N=NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)C=CC6=C(C=C(C=C6)N=NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)OC)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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